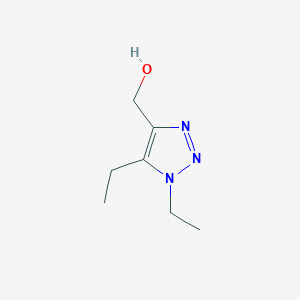

(diethyl-1H-1,2,3-triazol-4-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(1,5-diethyltriazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-3-7-6(5-11)8-9-10(7)4-2/h11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGPOYPGKVAMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 1,2,3 Triazole Heterocycle in Chemical Sciences

The 1,2,3-triazole, a five-membered heterocyclic ring containing two carbon and three nitrogen atoms, is a prominent structural motif in numerous synthetic compounds. nih.gov Its significance stems from a combination of favorable chemical properties and versatile synthesis, primarily through the advent of "click chemistry." chemmethod.comresearchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, a reaction that has become a powerful tool in chemical synthesis, bioconjugation, and medicinal chemistry. sigmaaldrich.com

The 1,2,3-triazole ring is not merely a linker; it is a functional unit with a high dipole moment, chemical stability, and the ability to participate in hydrogen bonding. sigmaaldrich.com These characteristics make it a valuable component in the design of pharmaceutical agents, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net In materials science, the triazole core is utilized in the construction of polymers, dendrimers, and supramolecular assemblies. sigmaaldrich.com

Evolution and Prominence of Triazolyl Methanol Derivatives As Functional Scaffolds

Building upon the stable triazole core, the introduction of a hydroxymethyl (-CH₂OH) group gives rise to triazolyl methanol (B129727) derivatives. These scaffolds have emerged as important intermediates and functional molecules in their own right. The methanol moiety provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.

Tris(1,2,3-triazol-4-yl)methanols, for instance, have been developed as a valuable class of C3-symmetric tripodal ligands for transition metal-mediated catalysis. nih.gov The modular synthesis of these ligands, facilitated by click chemistry, allows for fine-tuning of their steric and electronic properties. nih.gov Furthermore, triazolyl alcohols serve as key building blocks in the synthesis of various biologically active compounds, including antifungal agents that mimic the structure of drugs like fluconazole. frontiersin.org The functionalization of polymers like chitosan (B1678972) with triazolyl groups bearing alcohol substituents has also been explored to enhance antifungal activity. bldpharm.com

Specificity of Diethyl 1h 1,2,3 Triazol 4 Yl Methanol As a Target for Academic Investigation

Based on its nomenclature, the structure would feature a 1,2,3-triazole ring with a methanol (B129727) group at the 4-position and two ethyl groups substituting the ring. The precise location of these ethyl groups (e.g., at the 1 and 5 positions) would significantly influence the molecule's properties.

Hypothetically, the investigation of this specific molecule could be driven by the desire to understand how the introduction of ethyl groups, as compared to more commonly studied phenyl or methyl groups, affects the scaffold's physical and chemical properties. These effects could include solubility, crystallinity, and coordinating ability, which are crucial for applications in both materials science and medicinal chemistry. Its study would represent a targeted exploration into the fine-tuning of the triazole scaffold.

Table 1: Comparison of Related Triazolyl Methanol Derivatives

| Compound Name | Substituents | Key Research Area |

| (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol | Phenyl groups at N1 and C5 | Synthetic intermediate |

| (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | Methyl group at N1 | Pharmaceutical intermediate |

| [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol | 4-fluorophenyl group at N1 | Medicinal chemistry |

| Tris(1,2,3-triazol-4-yl)methanols | Multiple triazole units | Ligands for catalysis |

This table is generated based on available data for structurally similar compounds to provide context for the potential study of (diethyl-1H-1,2,3-triazol-4-yl)methanol.

Current Research Frontiers and Emerging Directions for Substituted Triazolyl Alcohols

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomer Synthesis

While CuAAC provides exclusive access to 1,4-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselective route to the corresponding 1,5-disubstituted isomers. frontiersin.orgnih.gov This alternative regioselectivity stems from a distinct reaction mechanism.

Unlike the CuAAC, which is generally limited to terminal alkynes, the RuAAC can utilize both terminal and internal alkynes. nih.gov The catalytic cycle is thought to involve the formation of a ruthenium vinylidene intermediate from the alkyne. The azide (B81097) then adds to this intermediate in an oxidative cyclization process, leading to a ruthenacycle. Reductive elimination from this metallacycle intermediate releases the 1,5-disubstituted 1,2,3-triazole product. This pathway provides a powerful tool for creating triazole architectures that are inaccessible through the standard copper-catalyzed methods. researchgate.net

Metal-Free Azide-Alkyne Cycloaddition Approaches for Triazolyl Alcohol Architectures

Concerns about the potential toxicity of residual copper from CuAAC reactions, particularly in biological applications, have driven the development of metal-free alternatives. The most common metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

SPAAC utilizes highly strained cyclooctynes as the alkyne component. The significant ring strain of the cyclooctyne (B158145) provides the activation energy needed to drive the cycloaddition with azides without the need for a metal catalyst. nih.gov This reaction proceeds readily at ambient temperatures and provides a mixture of regioisomers. Other metal-free methods may involve the use of activated dipolarophiles like enamines or enolates, which can accelerate the 1,3-dipolar cycloaddition with azides under mild conditions. researchgate.netnih.gov

Intramolecular Cyclization Reactions for Fused Triazolyl Methanol Systems

Intramolecular versions of the azide-alkyne cycloaddition are powerful methods for constructing fused bicyclic and polycyclic systems containing a triazole ring. In this approach, the azide and alkyne functionalities are present within the same molecule, connected by a suitable tether.

Upon exposure to cyclization conditions (either thermal or metal-catalyzed), the molecule undergoes an intramolecular reaction to form a fused triazole system. The regiochemical outcome (i.e., the formation of 1,4- vs. 1,5-type fused rings) can often be controlled by the choice of catalyst (Cu(I) vs. Ru(II)). This strategy is particularly useful for creating conformationally constrained analogues of triazolyl methanol systems, which can be valuable for probing biological interactions. organic-chemistry.org

Biocatalytic Pathways for Enantioenriched (Substituted-1H-1,2,3-triazol-4-yl)methanol Derivatives

The chirality of drug molecules is a critical factor in their pharmacological activity. As such, the development of stereoselective synthetic methods for producing enantioenriched compounds is of paramount importance. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, has emerged as a powerful tool for the synthesis of chiral alcohols, including derivatives of (substituted-1H-1,2,3-triazol-4-yl)methanol. Key enzymatic strategies include kinetic resolution of racemic mixtures and asymmetric reduction of prochiral ketones.

Lipase-Catalyzed Kinetic Resolution:

Lipases are a class of enzymes that catalyze the hydrolysis of esters and, in non-aqueous media, can be employed for enantioselective acylation or alcoholysis reactions. This has been successfully applied to the kinetic resolution of racemic secondary alcohols containing azole rings. For instance, the kinetic resolution of racemic 1-(1H-1,2,4-triazol-1-yl)propan-2-ol has been achieved through lipase-catalyzed transesterification with vinyl acetate. In this process, one enantiomer of the alcohol is preferentially acylated by the lipase (B570770), allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting enantiomer (as the unreacted alcohol).

A prominent example of a highly effective biocatalyst for such resolutions is the immobilized lipase from Candida antarctica B, commercially known as Novozym 435. This enzyme has demonstrated high enantioselectivity in the acylation of various secondary alcohols, including those with heterocyclic moieties. The efficiency of such resolutions is often quantified by the enantiomeric ratio (E value), with higher values indicating greater selectivity. The choice of acyl donor and solvent can significantly impact both the reaction rate and the enantioselectivity of the lipase.

| Enzyme | Substrate Type | Reaction | Acyl Donor | Key Findings |

| Lipases (e.g., Novozym 435) | Racemic (substituted-1H-1,2,3-triazol-4-yl)methanols | Kinetic Resolution (Acylation) | Vinyl acetate | Enables separation of enantiomers, yielding enantioenriched alcohols and esters. |

| Alcohol Dehydrogenases (ADHs) | Substituted (1H-1,2,3-triazol-4-yl) ketones | Asymmetric Reduction | Isopropanol (B130326) (cosubstrate) | Produces chiral alcohols with high enantiomeric excess. Specific ADHs can yield either (R)- or (S)-enantiomers. |

Alcohol Dehydrogenase-Catalyzed Asymmetric Reduction:

Another powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone precursor to the desired chiral alcohol. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org By employing an ADH with a suitable cofactor regeneration system (e.g., using isopropanol as a sacrificial co-substrate), prochiral ketones can be reduced to their corresponding chiral alcohols with high enantiomeric excess (ee). nih.gov

Recently, several new bacterial ADHs have been identified and characterized that are suitable for the preparation of chiral alcohols on a technical scale. nih.gov Notably, both (R)- and (S)-specific ADHs are available, allowing for the selective synthesis of either enantiomer of the target alcohol. nih.gov These enzymes often exhibit a broad substrate scope, accepting a variety of ketones and ketoesters. nih.gov The engineering of ADHs to enhance their activity and stereoselectivity towards specific substrates, such as bulky diaryl ketones, further expands the utility of this methodology. rsc.org

Green Chemistry Principles in the Synthesis of (Diethyl-1H-1,2,3-triazol-4-yl)methanol Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of 1,2,3-triazole derivatives, including this compound analogues, has been a fertile ground for the application of these principles.

Green Solvents:

A major focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. consensus.app For the synthesis of 1,2,3-triazoles, several greener solvents have been successfully employed:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for many chemical reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction for 1,2,3-triazole synthesis, can be efficiently performed in water. consensus.appresearchgate.net

Glycerol: This biodegradable and non-toxic solvent has been shown to be effective for the one-pot, three-component synthesis of 1,2,3-triazoles. consensus.app

Deep Eutectic Solvents (DESs): These are mixtures of salts that form a eutectic with a melting point lower than that of the individual components. DESs are often biodegradable, non-toxic, and can be tailored for specific reactions. consensus.app

Cyrene™ (dihydrolevoglucosenone): This bio-based solvent is a promising alternative to commonly used dipolar aprotic solvents like DMF and DMSO. It has been successfully used for the synthesis of 1,2,3-triazoles, with the added advantage of allowing product isolation by simple precipitation in water, thereby minimizing waste. unimi.it

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. rsc.org The synthesis of 1,2,3-triazole derivatives via CuAAC has been shown to be significantly accelerated under microwave conditions. ias.ac.inresearchgate.net In some cases, microwave-assisted synthesis can be performed under solvent-free and catalyst-free conditions, further enhancing the green credentials of the process. rsc.org

Recyclable Catalysts:

The development of heterogeneous and recyclable catalysts is a key aspect of sustainable chemistry. For the CuAAC reaction, various recyclable copper catalysts have been developed:

Copper Nanoparticles: These have been used in green solvent systems and can often be recovered and reused. consensus.app

Supported Copper Catalysts: Immobilizing copper on solid supports such as silica (B1680970) gel, chitosan, or porous glass allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse for multiple reaction cycles without significant loss of activity. nih.govrsc.orgresearchgate.netmdpi.com

The combination of these green chemistry principles, such as performing a one-pot, three-component reaction in water using a recyclable catalyst under microwave irradiation, represents a highly efficient and sustainable approach to the synthesis of this compound and its analogues.

| Green Chemistry Principle | Application in Triazole Synthesis | Key Advantages |

| Use of Green Solvents | Water, Glycerol, Deep Eutectic Solvents (DESs), Cyrene™ | Reduced toxicity, improved safety, biodegradability, simplified workup. consensus.appunimi.it |

| Microwave-Assisted Synthesis | Acceleration of CuAAC "click" reaction | Drastically reduced reaction times, increased yields, higher product purity. rsc.orgias.ac.in |

| Recyclable Catalysts | Copper nanoparticles, Copper immobilized on silica gel, chitosan, or porous glass | Catalyst reuse, reduced metal waste, cost-effectiveness. nih.govrsc.orgresearchgate.netmdpi.com |

| One-Pot, Multi-Component Reactions | Synthesis of 1,2,3-triazoles from an alkyl halide, sodium azide, and an alkyne | Increased efficiency, reduced waste from intermediate purification steps. |

Reactivity Profiles of the 1,2,3-Triazole Ring System

The reactivity of the triazole ring is influenced by the electronic nature of its substituents. The diethylamino group at the N1 position and the methanol group at the C4 position influence the electron density distribution within the ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack. The lone pairs of electrons on the nitrogen atoms contribute to the ring's ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com

Chemical Transformations at the Methanol Functionality: Oxidation, Esterification, and Etherification Reactions

The primary alcohol group is the most reactive site in this compound, readily undergoing a variety of chemical transformations.

Oxidation: The methanol moiety can be oxidized to the corresponding aldehyde, (diethyl-1H-1,2,3-triazol-4-yl)carbaldehyde, or further to the carboxylic acid, diethyl-1H-1,2,3-triazole-4-carboxylic acid, using appropriate oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Aldehyde | PCC, CH₂Cl₂, rt | (diethyl-1H-1,2,3-triazol-4-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄, NaOH, H₂O, heat | diethyl-1H-1,2,3-triazole-4-carboxylic acid |

Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under acidic catalysis. researchgate.netresearchgate.net This reaction is a common strategy for derivatizing the molecule.

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acetyl Chloride | Pyridine | DCM | (diethyl-1H-1,2,3-triazol-4-yl)methyl acetate |

| Benzoyl Chloride | Triethylamine | THF | (diethyl-1H-1,2,3-triazol-4-yl)methyl benzoate |

| Acetic Anhydride | DMAP | Acetonitrile | (diethyl-1H-1,2,3-triazol-4-yl)methyl acetate |

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.comorganic-chemistry.org

| Alkyl Halide | Base | Solvent | Product |

| Methyl Iodide | NaH | THF | 4-(methoxymethyl)-1-diethyl-1H-1,2,3-triazole |

| Benzyl Bromide | KOt-Bu | DMF | 4-(benzyloxymethyl)-1-diethyl-1H-1,2,3-triazole |

Stability Considerations: Resistance to Hydrolysis, Oxidation, and Reduction

A key feature of the 1,2,3-triazole ring is its remarkable stability. frontiersin.orgnih.gov This stability extends to this compound, making it a reliable scaffold in various chemical environments.

Hydrolytic Stability: The triazole ring is resistant to both acidic and basic hydrolysis, a property attributed to its aromatic character. This stability is crucial for applications where the molecule might be exposed to aqueous environments over a wide pH range.

Oxidative and Reductive Stability: The triazole core is generally inert to common oxidizing and reducing agents that would typically transform other functional groups. nih.gov This allows for selective manipulation of the methanol functionality without affecting the heterocyclic ring. For instance, the oxidation of the alcohol to an aldehyde or carboxylic acid can be achieved without disrupting the triazole system.

Derivatization Strategies for Expanding Molecular Diversity

The this compound scaffold can be readily diversified to generate a library of analogues with varied physicochemical properties. The primary routes for derivatization focus on the versatile methanol group.

Ester and Ether Libraries: As detailed in section 3.2, a wide array of esters and ethers can be synthesized. By varying the acyl or alkylating agent, properties such as lipophilicity, steric bulk, and electronic character can be systematically modified.

Urethane Formation: Reaction of the alcohol with isocyanates provides access to carbamate (B1207046) (urethane) derivatives, introducing a new functional group with distinct hydrogen bonding capabilities.

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents like thionyl chloride or phosphorus tribromide. The resulting halomethyl-triazole is a versatile intermediate for further nucleophilic substitution reactions. nih.gov

| Derivatization Reaction | Reagent | Product Class |

| Urethane Formation | Phenyl isocyanate | Carbamates |

| Halogenation | Thionyl chloride | 4-(chloromethyl)-1-diethyl-1H-1,2,3-triazole |

Investigations into Electrophilic and Nucleophilic Substitution Reactions

While the 1,2,3-triazole ring is generally unreactive towards electrophilic aromatic substitution, reactions can be induced under forcing conditions or with highly activated substrates. The C5 position is the most likely site for electrophilic attack, though such reactions are not common for 1,4-disubstituted triazoles.

Conversely, the triazole ring can be susceptible to nucleophilic attack under certain conditions. For instance, conversion of the methanol to a good leaving group can facilitate nucleophilic substitution at the methylene (B1212753) carbon. Furthermore, functionalization at the C5 position can be achieved through deprotonation with a strong base followed by reaction with an electrophile. However, direct nucleophilic aromatic substitution on the triazole ring of this compound is not a favored pathway due to the electron-rich nature of the ring. More commonly, the triazole moiety can act as a leaving group in nucleophilic aromatic substitution reactions when attached to a suitable aromatic system, such as a purine. beilstein-journals.org

Computational Chemistry and Theoretical Studies on Diethyl 1h 1,2,3 Triazol 4 Yl Methanol Scaffolds

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. For triazole derivatives, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311G, provide a robust framework for detailed analysis. researchgate.netnih.govresearchgate.net

Electronic Structure: DFT is used to calculate the distribution of electrons within the molecule, identifying regions of high and low electron density. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally suggests higher reactivity. For triazole scaffolds, the nitrogen-rich ring and substituents like the diethyl and hydroxymethyl groups significantly influence the electronic landscape.

Geometry Optimization: Before properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms (the minimum energy conformation) must be found. Geometry optimization procedures computationally determine the bond lengths, bond angles, and dihedral angles that correspond to this stable state. youtube.com These optimized parameters are fundamental for understanding the molecule's shape and steric profile.

Spectroscopic Property Prediction: DFT calculations can accurately predict various spectroscopic properties. Vibrational frequencies from DFT can be correlated with experimental Infrared (IR) and Raman spectra, aiding in the structural characterization of synthesized compounds. nih.govnih.govnih.gov Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which are indispensable for confirming the structure of complex organic molecules like triazole derivatives. researchgate.net

Table 1: Representative Predicted Properties for a Triazole Scaffold via DFT Note: This table presents typical data obtained from DFT calculations for similar heterocyclic compounds and serves as an illustrative example.

| Property | Predicted Value | Significance |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Geometric Parameters | ||

| N1-N2 Bond Length | 1.35 Å | Optimized bond distance within the triazole ring. |

| C4-C5 Bond Length | 1.38 Å | Optimized bond distance within the triazole ring. |

| N1-C5-C(methanol) Angle | 128° | Optimized bond angle defining the substituent's position. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For (diethyl-1H-1,2,3-triazol-4-yl)methanol, MD simulations can be particularly insightful for:

Conformational Analysis: The diethyl and hydroxymethyl groups attached to the triazole core are flexible and can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape changes in different environments.

Theoretical Insights into Reaction Mechanisms of Triazole Formation and Transformation

Computational chemistry is instrumental in mapping the reaction pathways for the synthesis and modification of 1,2,3-triazoles. The most common route to this scaffold is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. iosrjournals.org

Theoretical studies, primarily using DFT, have elucidated the mechanisms of both the thermal and the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. iosrjournals.orgnih.gov

Mechanism of Triazole Formation: Computational models have shown that the CuAAC reaction does not follow a concerted pathway. Instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates. iosrjournals.org Some theoretical models propose a binuclear copper mechanism where a second copper atom assists in activating the alkyne, lowering the activation energy and explaining the reaction's high efficiency and regioselectivity for the 1,4-disubstituted product. nih.gov

Thermodynamics and Kinetics: DFT calculations can determine the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) for reactants, transition states, and products. zsmu.edu.ua This information helps predict the feasibility of a reaction and explains why certain products are favored over others. By mapping the energy profile of the reaction pathway, researchers can identify the rate-determining step and understand the factors that influence reaction speed. mdpi.comacs.org

Prediction of Intermolecular Interactions and Self-Assembly Propensities

The way molecules interact with each other governs their macroscopic properties, such as crystal packing, melting point, and solubility. The this compound scaffold possesses several features that dictate its intermolecular interactions:

Hydrogen Bonding: The hydroxymethyl (-CH₂OH) group is a potent hydrogen bond donor and acceptor. The nitrogen atoms of the triazole ring are also effective hydrogen bond acceptors.

Dipole-Dipole Interactions: The 1,2,3-triazole ring has a large dipole moment, leading to strong dipole-dipole interactions that contribute to molecular association. nih.gov

π-Interactions: The aromatic triazole ring can participate in π-π stacking or other π-related interactions (e.g., lp···π, n→π*). mdpi.com

Coordination Chemistry and Design of Metal Organic Frameworks Mofs Incorporating Triazolyl Methanol Ligands

Coordination Properties of (Substituted-1H-1,2,3-triazol-4-yl)methanol as Monodentate and Multidentate Ligands

The coordination chemistry of (substituted-1H-1,2,3-triazol-4-yl)methanol ligands is diverse, owing to the multiple potential donor sites within the molecule. These ligands can coordinate to metal centers in both monodentate and multidentate fashions, a versatility that is crucial for the construction of varied metal-organic architectures. The primary coordination sites are the nitrogen atoms of the triazole ring and the oxygen atom of the methanol (B129727) group.

In its monodentate form, the ligand typically coordinates to a metal center through one of the nitrogen atoms of the triazole ring, most commonly the N2 or N3 atom. This mode of coordination leaves the hydroxyl group available for further interactions, such as hydrogen bonding, which can play a significant role in stabilizing the resulting crystal structure.

As multidentate ligands, these molecules can bridge multiple metal centers, leading to the formation of higher-dimensional coordination polymers and metal-organic frameworks (MOFs). The most common multidentate coordination mode involves the triazole ring acting as a bridge between two metal centers, with the N2 and N3 atoms coordinating to different metals. In some instances, the hydroxyl group can also participate in coordination, particularly after deprotonation, leading to a chelating or bridging behavior that further increases the dimensionality and stability of the resulting framework. The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as temperature and solvent), and the steric and electronic properties of the substituents on the triazole ring.

Synthesis and Structural Characterization of Metal Complexes with (Diethyl-1H-1,2,3-triazol-4-yl)methanol Ligands

The synthesis of metal complexes incorporating this compound ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a suitable metal salt with the ligand in a sealed vessel at elevated temperatures. The choice of solvent can influence the final structure, as solvent molecules can sometimes coordinate to the metal centers or act as templates for the formation of the framework.

Rational Design and Synthesis of Triazolyl Methanol-Based Metal-Organic Frameworks (MOFs)

The rational design of MOFs based on triazolyl methanol ligands hinges on the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks (metal ions or clusters and organic ligands) into pre-determined network structures. The versatility of the (substituted-1H-1,2,3-triazol-4-yl)methanol ligand, with its multiple coordination sites and potential for functionalization, makes it an excellent candidate for the construction of MOFs with tailored properties.

The synthesis of these MOFs often involves the same solvothermal and hydrothermal methods used for discrete metal complexes. By carefully selecting the metal source, the ligand, and the reaction conditions, it is possible to control the topology and porosity of the resulting framework. For instance, the use of different metal ions can lead to frameworks with different coordination geometries and, consequently, different network structures. Similarly, modifying the substituents on the triazole ring can influence the ligand's steric bulk and electronic properties, which in turn affects the packing of the framework and its chemical environment.

Catalytic Applications of Triazolyl Methanol-MOFs in Heterogeneous Organic Transformations

The porous nature and high surface area of triazolyl methanol-based MOFs, combined with the presence of accessible metal sites and functional organic linkers, make them promising candidates for heterogeneous catalysis. These materials can act as solid catalysts, offering advantages such as ease of separation from the reaction mixture and potential for recyclability.

One notable application is in the cycloaddition of CO2 with epoxides to produce cyclic carbonates, a reaction of significant industrial importance. The Lewis acidic metal sites within the MOF can activate the epoxide, while the basic nitrogen atoms of the triazole ring can facilitate the activation of CO2. This cooperative catalysis leads to high yields and selectivities under relatively mild reaction conditions. Furthermore, the catalytic activity of these MOFs can be tuned by modifying the metal center or the organic linker, allowing for the optimization of the catalyst for specific substrates.

Gas Adsorption and Separation Performance of Triazolyl Methanol-Incorporated MOFs

The permanent porosity and tunable pore chemistry of triazolyl methanol-incorporated MOFs make them attractive materials for gas adsorption and separation applications. The performance of these materials is dictated by factors such as the pore size, pore volume, and the chemical nature of the pore surface.

Applications of Diethyl 1h 1,2,3 Triazol 4 Yl Methanol in Organic Synthesis and Advanced Materials Science

Utility as Versatile Synthetic Building Blocks in Multistep Chemical Synthesis

The 1,2,3-triazole core is a well-established pharmacophore and a key structural motif in medicinal chemistry and materials science. farmaciajournal.com Triazole derivatives are known for their stability under acidic and basic conditions, as well as resistance to metabolic degradation, making them valuable components in the design of new molecules. farmaciajournal.com In principle, the "(diethyl-1H-1,2,3-triazol-4-yl)methanol" scaffold provides reactive sites for further chemical transformations. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. It can also undergo oxidation to form the corresponding aldehyde or carboxylic acid, or participate in esterification and etherification reactions.

These potential transformations would allow for its incorporation into larger, more complex molecular architectures. Multi-step reaction protocols are commonly employed for the synthesis of various triazole derivatives, starting from simpler triazole precursors to build intricate structures like Schiff bases, N-acyl derivatives, and other heterocyclic systems. chemmethod.com However, a detailed review of the available scientific literature did not yield specific examples of multi-step syntheses where "this compound" is explicitly used as the starting material or a key intermediate for the synthesis of complex target molecules. While the synthesis of various functionalized 1,2,3-triazoles is widely reported, the direct application of this specific diethyl-substituted methanol (B129727) derivative as a versatile building block in extensive synthetic campaigns is not prominently documented in the reviewed sources.

Integration into Polymeric Materials and Hydrogels via Click Chemistry

This compound and similar triazole-containing monomers can be integrated into polymer backbones or as side chains. For instance, triazole-functionalized monomers can be subjected to polymerization to create polymers with a high density of triazole units. rdd.edu.iq These triazole moieties can then serve as coordination sites for metal ions or as hydrogen bond acceptors, influencing properties like gelation and solubility. zsmu.edu.ua

In the realm of hydrogels, triazole cross-linkers are instrumental in forming robust networks. researchgate.net For example, azide- and alkyne-modified polymer precursors can be cross-linked via CuAAC to form hydrogels with triazole linkages at the junction points. mdpi.com The aggregation between triazole rings within the hydrogel network can be responsible for controlled drug release, demonstrating the functional role of this moiety beyond simple structural linkage. zsmu.edu.ua The synthesis of triazole-containing hydrogels has been explored for applications such as drug delivery, where their time-dependent swelling behavior allows for sustained release of therapeutic agents. zsmu.edu.ua

| Polymer Type | Monomer/Precursor | Polymerization/Cross-linking Method | Key Feature/Application |

| Triazole-dense Polymer | t-butyl 4-azido-5-hexynoate | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | High density of 1,2,3-triazole units, soluble in common organic solvents. rdd.edu.iq |

| Triazole-containing Hydrogel | Hydroxyethyl methacrylate (B99206) (HEMA)-alkyne, Azide-functionalized monomers | Click-coupling and subsequent polymerization | Drug carrier with sustained release due to triazole ring aggregation. zsmu.edu.ua |

| Hyaluronan-based Hydrogel | Thiolated hyaluronan, Triazole-core cross-linkers with terminal maleimide (B117702) groups | Thio-Michael addition | Control over charge density and mechanical properties for tissue engineering. researchgate.net |

| PVA-based Hydrogel | Azide-modified PVA, Alkyne-modified PVA | Huisgen's 1,3-dipolar azide-alkyne cycloaddition | Chemoselective coupling forming multiple triazole cross-links. mdpi.com |

Development of Triazole-Modified Liquid Crystalline Systems

The incorporation of heterocyclic rings, such as 1,2,3-triazole, into the core structure of mesogenic molecules has been a successful strategy for creating novel liquid crystals (LCs). scispace.com The triazole moiety is attractive for this purpose due to its aromaticity, high dipole moment (around 5.2–5.6 D), and thermal stability. scispace.comresearchgate.net Although its bent shape can sometimes disrupt mesophase stability, careful molecular design can lead to materials with desirable liquid crystalline properties. scispace.com

Triazole rings have been integrated into various types of liquid crystals, including calamitic (rod-shaped) and discotic (disk-shaped) mesogens. In calamitic LCs, the triazole can act as a linking unit between aromatic rings. For example, a series of novel liquid crystals containing a central chemmethod.comnih.govnih.gov-triazole ring exhibited Smectic A (SmA) phases over a broad temperature range. researchgate.net The position of the triazole ring within the molecular structure plays a critical role in determining the mesomorphic behavior. researchgate.net

In discotic liquid crystals, a tris(triazole) core has been used to create C3-symmetric star-shaped mesogens. These materials can self-assemble into columnar hexagonal (Colh) phases, which are of interest for their charge transport properties. One such system demonstrated ambipolar charge transport with high electron mobility, highlighting the potential of triazole-based LCs in organic electronic devices.

| Liquid Crystal Type | Triazole Moiety's Role | Observed Mesophase | Noteworthy Property/Finding |

| Calamitic (Banana-shaped) | Central linking unit | Smectic A (SmA) | Wide temperature range for the mesophase. researchgate.net |

| Discotic (Star-shaped) | Electron-deficient central core | Columnar hexagonal (Colh) | High electron mobility (1.61 × 10⁻² cm² V⁻¹ s⁻¹). |

| Lamellar | Ligand for metal complex | Fan-shaped texture (lamellar) | Formation of a non-covalent palladium complex dimer which is also a liquid crystal. |

Investigations into Corrosion Inhibition Properties on Metal Surfaces

Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.gov Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which facilitate adsorption onto the metal surface. nih.gov This adsorption forms a protective film that blocks the active sites for corrosion, thereby reducing the corrosion rate.

The mechanism of inhibition involves the interaction of the triazole molecule with the metal surface. The nitrogen atoms can coordinate with metal ions, leading to the formation of a protective complex. The molecules can be adsorbed through both physical (electrostatic) and chemical (chemisorption) bonds. nih.gov The effectiveness of a triazole-based inhibitor is often enhanced by the presence of other functional groups that can increase the electron density on the triazole ring and promote stronger adsorption. chemmethod.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often indicate that triazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov EIS measurements can quantify the inhibition efficiency, with some novel triazole derivatives achieving efficiencies as high as 95% at low concentrations. nih.gov

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 95.3 | EIS nih.gov |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 95.0 | EIS nih.gov |

| (1-benzyl-1H-1,2,3-triazol-4-yl) methanol | Mild Steel | 1 M HCl | >90 (at optimal conc.) | Weight Loss, EIS, Tafel |

| 3-substituted 1,2,4-triazole (B32235) (3ST) | Carbon Steel | H₂SO₄ | Not specified, but forms a protective layer | XPS, AFM |

Role in Supramolecular Chemistry and Self-Assembling Systems

The structural characteristics of the 1,2,3-triazole ring make it an excellent participant in supramolecular chemistry and the design of self-assembling systems. The triazole ring is a π-electron deficient system with a significant dipole moment, and its nitrogen atoms can act as hydrogen bond acceptors. farmaciajournal.com Furthermore, the C-H bond at the 5-position of the triazole ring is polarized and can function as a hydrogen bond donor. farmaciajournal.com These features enable triazole-containing molecules to engage in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which drive self-assembly processes.

Triazole-based molecules have been shown to form various supramolecular architectures, such as chains, networks, and tubular structures, in the solid state. For example, the interplay of N-H···O hydrogen bonds can connect neighboring molecules into chains. The ability of triazoles to mimic amide bonds also makes them useful in creating receptors for molecular recognition, particularly for anions.

In the context of low-molecular-weight gelators (LMWGs), certain triazole derivatives have demonstrated the ability to form gels in organic solvents. This gelation is a result of the self-assembly of the molecules into a three-dimensional network that immobilizes the solvent. The self-assembling properties are highly dependent on the molecular structure, including the nature of the substituents on the triazole ring. The formation of these supramolecular structures highlights the potential of triazole derivatives in the development of functional materials based on controlled molecular self-assembly.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (diethyl-1H-1,2,3-triazol-4-yl)methanol to achieve high yield and purity?

- Methodology : The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functional group modifications. Key parameters include temperature control (60–80°C for CuAAC), solvent selection (e.g., DMF or ethanol), and catalyst loading (e.g., 1–5 mol% Cu(I)). Post-synthesis purification via high-performance liquid chromatography (HPLC) or recrystallization improves purity. For example, refluxing in ethanol with glacial acetic acid as a catalyst can enhance substitution reactions at the triazole ring .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while mass spectrometry (ESI-MS) confirms molecular weight. Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹). For crystallographic validation, single-crystal X-ray diffraction refined using SHELXL software provides atomic-level resolution. SHELX programs are robust for handling twinned data and high-resolution refinements .

Advanced Research Questions

Q. How does the diethyl substituent influence the compound’s coordination chemistry in catalytic applications like CuAAC?

- Methodology : The diethyl groups enhance steric bulk and electron-donating effects, stabilizing Cu(I) complexes during catalysis. Comparative studies with analogs (e.g., benzyl-substituted triazole methanol ligands) show that alkyl groups improve catalytic turnover by reducing deactivation pathways. Electrochemical analysis (cyclic voltammetry) and density functional theory (DFT) simulations quantify ligand-metal interactions and predict reactivity trends. For instance, immobilized triazole ligands on Merrifield resin retain activity over multiple cycles .

Q. What experimental strategies are used to evaluate the antimicrobial activity of this compound?

- Methodology : Standardized protocols include broth microdilution (MIC/MBC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Time-kill kinetics and biofilm inhibition assays assess bactericidal effects. Synergy with commercial antibiotics (e.g., β-lactams) is tested via checkerboard assays. Structural analogs with trifluoromethyl groups exhibit enhanced activity due to increased lipophilicity and membrane penetration .

Q. How can researchers resolve contradictions in reported biological activities of triazole derivatives across studies?

- Methodology : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content), compound purity, or microbial strain specificity. Meta-analyses using standardized protocols (CLSI guidelines) and orthogonal assays (e.g., flow cytometry for cell viability) improve reproducibility. Cross-validation with computational models (molecular docking or QSAR) identifies structural determinants of activity. For example, conflicting tubulin polymerization inhibition data may stem from differences in protein isoform expression .

Q. What computational tools predict the binding interactions of this compound with biological targets like tubulin?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-target interactions, focusing on hydrophobic pockets and hydrogen-bonding sites. Molecular dynamics simulations (GROMACS) assess binding stability over time. Pharmacophore mapping identifies critical functional groups (e.g., triazole N3 for tubulin’s colchicine site binding). Comparative studies with benzyl-substituted analogs reveal diethyl groups improve steric complementarity but reduce solubility .

Q. How do solvent polarity and pH affect the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions, while protic solvents (e.g., methanol) favor SN1 mechanisms. pH-dependent studies (buffered solutions from pH 3–10) reveal optimal reactivity at neutral pH, where the hydroxyl group is deprotonated but not fully ionized. Kinetic monitoring via UV-Vis spectroscopy tracks reaction progress, with diethyl groups slowing kinetics due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。